NQR Frequency Difference: Distinguishing 5,6-Dichloroacenaphthene from its 1,2-Dichloroacenaphthene Isomers
Nuclear Quadrupole Resonance (NQR) spectroscopy provides a definitive, quantitative method to differentiate 5,6-dichloroacenaphthene from vicinal 1,2-dichloroacenaphthene isomers. While the 35Cl NQR frequencies of cis- and trans-1,2-dichloroacenaphthene differ by 2.4 MHz, this specific resonance difference is a unique spectroscopic fingerprint for the 1,2-substitution pattern and is not observed for the 5,6-substitution pattern [1]. This disparity arises from distinct hyperconjugation effects between the C-Cl bonds and the aromatic system in the two positional isomers [2].
| Evidence Dimension | 35Cl NQR frequency difference (Δν) |
|---|---|
| Target Compound Data | Not applicable (5,6-isomer does not exhibit this specific Δν) |
| Comparator Or Baseline | cis- and trans-1,2-dichloroacenaphthene |
| Quantified Difference | Δν = 2.4 MHz (for the 1,2-isomer pair) |
| Conditions | Solid state, room temperature, as reported in Ardalan et al. (1973) |
Why This Matters
This confirms that NQR can unambiguously verify the identity of the 5,6-isomer, preventing misidentification with the 1,2-isomer in quality control or research settings.
- [1] Ardalan, Z., Lucken, E. A. C., & Masson, J. C. (1973). Nuclear Quadrupole Resonance and Stereochemistry II. Vicinal cis- and trans-dichloro derivatives of carbocyclic systems. Helvetica Chimica Acta, 56(4), 1305-1311. View Source
- [2] Ardalan, Z., Lucken, E. A. C., & Masson, J. C. (1973). Nuclear Quadrupole Resonance and Stereochemistry II. Vicinal cis- and trans-dichloro derivatives of carbocyclic systems. Helvetica Chimica Acta, 56(4), 1305-1311. View Source
